2,4,5-Trimethyl-4,5-dihydrothiazole chemical properties
2,4,5-Trimethyl-4,5-dihydrothiazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4,5-Trimethyl-4,5-dihydrothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trimethyl-4,5-dihydrothiazole, also known as trimethylthiazoline (TMT), is a heterocyclic organic compound with the molecular formula C₆H₁₁NS.[1][2][3][4] It is a volatile, light yellow liquid that tends to darken upon exposure to oxygen.[1] This compound is of significant interest in neurobiology and chemical ecology as it is a component of red fox feces and urine and acts as a potent, innately aversive odor to rodents, inducing fear and defensive behaviors.[1][5] Its ability to elicit an unconditioned fear response makes it a valuable tool in preclinical models for studying the neurobiological basis of anxiety and stress-related disorders.[6]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 2,4,5-Trimethyl-4,5-dihydrothiazole, with a focus on experimental data and methodologies relevant to researchers in the fields of chemistry and pharmacology.
Chemical and Physical Properties
The quantitative data for 2,4,5-Trimethyl-4,5-dihydrothiazole are summarized in the tables below. For comparative purposes, data for its aromatic analog, 2,4,5-trimethylthiazole, are also included where available, as these two compounds are often conflated in the literature.
Table 1: Chemical Identifiers
| Identifier | 2,4,5-Trimethyl-4,5-dihydrothiazole | 2,4,5-Trimethylthiazole |
| IUPAC Name | 2,4,5-trimethyl-4,5-dihydro-1,3-thiazole[1][7] | 2,4,5-trimethyl-1,3-thiazole[1][8] |
| CAS Number | 4145-93-1[1][7][9] | 13623-11-5[10] |
| Molecular Formula | C₆H₁₁NS[1][2][3][4] | C₆H₉NS[10] |
| Molecular Weight | 129.22 g/mol [1][3][4][7] | 127.21 g/mol [10] |
| InChIKey | CIEKNJJOENYFQL-UHFFFAOYSA-N[7] | BAMPVSWRQZNDQC-UHFFFAOYSA-N[10] |
| SMILES | CC1C(SC(=N1)C)C[1] | CC1=C(SC(=N1)C)C[10] |
| Synonyms | Trimethylthiazoline (TMT), Fox odor[1] | Trimethylthiazole |
Table 2: Physical Properties
| Property | 2,4,5-Trimethyl-4,5-dihydrothiazole | 2,4,5-Trimethylthiazole |
| Appearance | Light yellow liquid[1] | Liquid[10] |
| Boiling Point | 57 °C @ 12 mmHg[2] | 166-167 °C @ 717 mmHg[10] |
| Density | Not available | 1.013 g/mL at 25 °C[10] |
| Solubility | Not available | Slightly soluble in water; soluble in alcohol and dipropylene glycol[1][11] |
| Refractive Index | Not available | n20/D 1.509[10] |
| Flash Point | Not available | 51.11 °C (closed cup)[8] |
Synthesis and Reactivity
Synthesis
The synthesis of 2,4,5-Trimethyl-4,5-dihydrothiazole can be achieved through the Hantzsch thiazole synthesis, a classical method for the formation of thiazole and dihydrothiazole rings.[2] This reaction involves the condensation of a thioamide with an α-halo ketone.[2]
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Reaction Setup: A solution of the α-halo ketone (e.g., 3-chloro-2-butanone) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Thioamide: The thioamide (e.g., thioacetamide) is added to the solution.
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Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the 2,4,5-trimethyl-4,5-dihydrothiazole.
Chemical Reactivity
The dihydrothiazole ring in 2,4,5-Trimethyl-4,5-dihydrothiazole is more susceptible to oxidation and reduction reactions compared to its aromatic counterpart.[2]
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Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).[2]
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Reduction: The C=N double bond in the dihydrothiazole ring can be reduced to the corresponding thiazolidine using reducing agents like sodium borohydride (NaBH₄).[2]
Biological Activity and Signaling Pathway
2,4,5-Trimethyl-4,5-dihydrothiazole is a semiochemical that elicits innate fear responses in rodents.[12] It is detected by the Grueneberg ganglion, a specialized olfactory subsystem in the anterior nasal region of mice.[13]
The signaling pathway for TMT-induced fear response involves the activation of the receptor guanylyl cyclase-G (GC-G).[13]
Experimental Protocols for Characterization
Spectroscopic Analysis
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Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The GC is equipped with a capillary column suitable for separating volatile organic compounds (e.g., a non-polar TR-5 MS column).[14]
-
GC Conditions:
-
Injector Temperature: Typically set to 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, starting at 35 °C, holding for a few minutes, then ramping up to a final temperature of around 240 °C.[4]
-
Carrier Gas: Helium is commonly used as the carrier gas.[14]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: The mass spectrometer is set to scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 30-300).
-
-
Data Analysis: The retention time from the gas chromatogram and the mass spectrum of the eluting peak are used to identify and confirm the structure of the compound.
Behavioral Analysis
The biological effects of 2,4,5-Trimethyl-4,5-dihydrothiazole are typically assessed through behavioral assays in rodents.
-
Acclimation: Rodents are acclimated to the testing room for at least one hour before the experiment.
-
Exposure: A piece of filter paper containing a specific concentration of 2,4,5-Trimethyl-4,5-dihydrothiazole dissolved in a solvent (or the solvent alone for the control group) is placed in the animal's home cage or a testing arena.
-
Behavioral Recording: The animal's behavior is recorded for a set period (e.g., 10-30 minutes). Key behaviors to quantify include freezing (complete immobility except for respiration), grooming, and rearing.
-
Open Field Test: To assess anxiety-like behavior and locomotor activity, animals may be placed in an open field arena, and the time spent in the center versus the periphery is measured.
-
Physiological Measures: Following the behavioral tests, blood samples can be collected to measure stress hormone levels (e.g., corticosterone), and brain tissue can be processed for immunohistochemical analysis of neuronal activation markers like c-fos.[6][15]
Safety Information
Due to the limited availability of specific safety data for 2,4,5-Trimethyl-4,5-dihydrothiazole, it is prudent to handle it with the same precautions as its aromatic analog, 2,4,5-trimethylthiazole, which is classified as harmful if swallowed and irritating to the respiratory system and skin, with a risk of serious eye damage.[10] Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.
References
- 1. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 2,5-Dihydro-2,4,5-trimethylthiazole (FDB018459) - FooDB [foodb.ca]
- 3. 2,4,5-TRIMETHYL-4,5-DIHYDROTHIAZOLE | CAS#:4145-93-1 | Chemsrc [chemsrc.com]
- 4. 2,5-Dihydrothiazole, 2,4,5-trimethyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole | C6H11NS | CID 181287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The synthetically produced predator odor 2,5-dihydro-2,4,5-trimethylthiazoline increases alcohol self-administration and alters basolateral amygdala response to alcohol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,5-Dihydro-2,4,5-trimethylthiazoline | C6H11NS | CID 263626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4,5-trimethyl thiazole 13623-11-5 [thegoodscentscompany.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 2,4,5-Trimethylthiazole 98 13623-11-5 [sigmaaldrich.com]
- 11. 2,4,5-トリメチルチアゾール ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 12. Trimethylthiazoline - Wikipedia [en.wikipedia.org]
- 13. The predator odor 2,4,5-trimethylthiazoline binds and activates receptor guanylyl cyclase-G to elicit innate defensive responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2,5-Dihydrothiazole, 2,4,5-trimethyl [webbook.nist.gov]
- 15. 2,5-Dihydro-2,4,5-Trimethylthiazoline (TMT)-Induced Neuronal Activation Pattern and Behavioral Fear Response in GAD67 Mice [scirp.org]
